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Compound of Interest

(4,6-Dimethylpyrimidin-2-
Compound Name:
yl)methanol

Cat. No.: B151653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (4,6-
Dimethylpyrimidin-2-yl)methanol, a key intermediate in various synthetic applications,
including pharmaceutical and agrochemical research. Due to the limited availability of
published experimental spectra for this specific compound, this guide presents predicted data
based on established spectroscopic principles, alongside detailed experimental protocols for
acquiring such data.

Chemical Structure and Properties

o |[UPAC Name: (4,6-Dimethylpyrimidin-2-yl)methanol
e CAS Number: 54198-72-0
e Molecular Formula: C7H10N20

» Molecular Weight: 138.17 g/mol
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e Structure:

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for (4,6-Dimethylpyrimidin-2-yl)methanol. These
predictions are based on the analysis of its chemical structure and comparison with similar
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (Solvent: CDClIs, 400 MHz)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.0 S 1H Pyrimidine C5-H
~4.8 S 2H -CHz-
~3.5 brs 1H -OH
~2.5 S 6H 2 x-CHs

Table 2: Predicted 3C NMR Spectral Data (Solvent: CDCls, 100 MHz)
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Chemical Shift (6, ppm) Carbon Type Assighment
~168 Quaternary Pyrimidine C4, C6
~165 Quaternary Pyrimidine C2
~118 CH Pyrimidine C5
~65 CH: -CH2-OH
~24 CHs 2 x -CHs
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
Wavenumber (cm~?) Intensity Assignment

3400-3200 Broad, Medium O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)

C=N, C=C stretch (pyrimidine
1600-1550 Strong )

ring)
1450-1350 Medium C-H bend (aliphatic)
1050-1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity (%) Assighment

138 100 [M]* (Molecular lon)
137 80 [M-H]*

123 40 [M-CHs]*

109 60 [M-CHOJ* or [M-NzH]*
81 50 [CsHsN]* (fragment)

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectral data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Sample Preparation and Acquisition:
e Sample Preparation:

o Weigh approximately 5-10 mg of (4,6-Dimethylpyrimidin-2-yl)methanol for *H NMR and
20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

e 'H NMR Acquisition:
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o Acquire the spectrum using a standard single-pulse sequence.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

o Process the resulting Free Induction Decay (FID) with a Fourier transform, phase
correction, and baseline correction.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Due to the low natural abundance of $3C, a larger number of scans is typically required.

o Process the FID similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR:
e Sample Preparation:

o Place a small amount of the solid (4,6-Dimethylpyrimidin-2-yl)methanol directly onto the
ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Data Acquisition:

o

Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~* with a resolution of 4
cm~L,
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Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry:

Sample Introduction:

o Introduce a small amount of the sample into the ion source, typically via a direct insertion
probe for solid samples.

o The sample is heated to induce vaporization.

lonization:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o This causes the molecules to ionize and fragment.

Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection:

o An electron multiplier or other detector records the abundance of each ion at a specific
m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like (4,6-Dimethylpyrimidin-2-yl)methanol.
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« To cite this document: BenchChem. [Spectral Analysis of (4,6-Dimethylpyrimidin-2-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151653#spectral-data-for-4-6-dimethylpyrimidin-2-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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